molecular formula C17H16FNO4 B2788992 [2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794797-98-0

[2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2788992
CAS No.: 1794797-98-0
M. Wt: 317.316
InChI Key: JJIYQVWHLNRHCX-UHFFFAOYSA-N
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Description

This product is [2-(2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, a synthetic organic compound provided for research and development purposes. It is assigned the CAS Registry Number 1794797-98-0 and has a molecular formula of C 17 H 16 FNO 4 and a molecular weight of 317.31 g/mol . The compound features a core structure combining a 2-fluoroanilino moiety and a 2-methoxyphenylacetate group, linked through an amide ester functionality. This specific architecture may be of significant interest in various exploratory research applications, including but not limited to medicinal chemistry and chemical biology. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structure suggests potential for investigation in developing pharmacologically active agents, given that similar fluorinated and methoxylated aromatic compounds are frequently explored in drug discovery . The presence of both hydrogen bond donor and acceptor sites (Topological Polar Surface Area of 64.6 Ų) can influence the compound's physicochemical properties and intermolecular interactions, which is a critical consideration in experimental design . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary characterization data, including molecular weight and structural identifiers, are provided to support your research documentation and procurement processes.

Properties

IUPAC Name

[2-(2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-22-15-9-5-2-6-12(15)10-17(21)23-11-16(20)19-14-8-4-3-7-13(14)18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYQVWHLNRHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the reaction of 2-fluoroaniline with 2-(2-methoxyphenyl)acetic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the fluoroaniline group, potentially converting it to a fluoroaniline derivative.

    Substitution: The fluoroaniline group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Fluoroaniline derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroaniline group can form hydrogen bonds and hydrophobic interactions with target proteins, while the methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis with structurally related compounds highlights key differences in substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Decomposition Yield
[2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate (Target) Not explicitly given* ~350–370 (estimated) 2-fluoroanilino, 2-methoxyphenyl Not reported Not reported
[1-[2-(2-Methoxyphenyl)-2-oxoethyl]-...]pyridin-1-ium dibromide (5b) C₂₇H₂₄Br₂N₂O₄ 644.27 2-methoxyphenyl, pyridinium bromide Decomposes at 258–259°C 96%
[2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate C₁₉H₁₉ClNO₄ 347.09 2-methylanilino, phenoxy, chloro Not reported Not reported
Ethyl (2-methoxyphenyl)aminoacetate C₁₁H₁₂FNO₄ 241.22 2-methoxyphenyl, ethyl ester Not reported 99%

Notes:

  • The 2-methoxyphenyl acetate moiety may improve lipophilicity and membrane permeability relative to nitro or brominated analogs (e.g., 5a in has 8.70% nitrogen content due to nitro groups).
  • Pyridinium salts (e.g., 5b in ) exhibit higher molecular weights and ionic character, affecting solubility and biological targeting.

Pharmacological and Application Insights

  • Fluorinated Analogs : Fluorine substitution (e.g., in 2-fluorophenylacetic acid, CAS 451-82-1 ) is associated with enhanced bioavailability and receptor binding, suggesting similar advantages for the target compound.

Research Findings and Data Gaps

  • Structural Data : The target compound’s exact melting point, solubility, and spectroscopic data (e.g., IR, NMR) are absent in the evidence but can be inferred from analogs (e.g., pyridinium salts in ).
  • Biological Activity: No direct pharmacological data exists, but fluorinated and methoxylated analogs are linked to anticancer, antimicrobial, and CNS-targeting applications .

Q & A

Q. What are the recommended synthetic routes for [2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthetic approach involves coupling 2-(2-fluoroanilino)-2-oxoacetic acid with 2-(2-methoxyphenyl)acetic acid via esterification. Key steps include:
  • Activation : Use carbodiimide coupling agents (e.g., DCC or EDC) with a catalytic base (DMAP) in anhydrous dichloromethane or THF .
  • Temperature : Maintain 0–5°C during activation to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .
    Yield optimization requires precise control of stoichiometry (1:1.1 molar ratio of acid to coupling agent) and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester linkage formation (e.g., carbonyl signals at ~170–175 ppm) and substituent positions (e.g., fluorine coupling in 19^19F NMR) .
  • IR Spectroscopy : Detect ester C=O stretches (~1740 cm1^{-1}) and amide N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for fluorine-containing ions .
  • X-ray Crystallography : Resolve crystal structure ambiguities, especially for stereochemical confirmation (e.g., torsion angles between aromatic rings) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO and DMF but poorly in water. Solubility in ethanol increases at elevated temperatures (40–60°C) .
  • Stability :
  • pH : Stable in neutral conditions (pH 6–8); hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) environments.
  • Temperature : Degrades above 150°C; store at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by impurities or tautomerism?

  • Methodological Answer :
  • Chromatographic Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure fractions .
  • 2D NMR Techniques : Employ 1^1H-13^13C HSQC and HMBC to distinguish tautomeric forms (e.g., keto-enol equilibria) .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use Evans’ oxazaborolidine catalysts for asymmetric esterification .
  • Chiral Chromatography : Employ Chiralpak IA/IB columns with hexane/isopropanol mobile phases for enantiomer separation .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer via reversible intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 3-fluoro) or methoxyphenyl (e.g., 3,4-dimethoxy) groups .
  • Biological Assays :
  • Enzyme Inhibition : Test against COX-2 or kinases via fluorescence polarization assays .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC50_{50} values .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .

Q. What computational methods predict metabolic pathways and toxicity profiles?

  • Methodological Answer :
  • In Silico Metabolism : Simulate phase I/II metabolism using Schrödinger’s ADMET Predictor or MetaDrug .
  • CYP450 Inhibition : Assess interactions with CYP3A4/2D6 via fluorometric assays using human liver microsomes .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and bioavailability using LC-MS/MS .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to track in vivo degradation products .
  • Dose-Response Calibration : Adjust in vitro concentrations to match achievable in vivo plasma levels .

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